2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one is a bicyclic compound characterized by a nitrogen atom within a bicyclo[2.2.2]octane framework, specifically featuring a methoxy-substituted phenyl group. This compound is notable for its unique structural properties, which include a rigid bicyclic system that contributes to its potential biological activity and chemical reactivity. The presence of the methoxy group enhances its lipophilicity and may influence its interactions with biological targets.
Research into the biological activity of 2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one suggests potential pharmacological properties, particularly in the context of central nervous system effects and analgesic activities. Compounds within the azabicyclo[2.2.2]octane class have been studied for their interactions with neurotransmitter systems, indicating possible applications in treating neurological disorders or pain management .
The synthesis of 2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one has been achieved through various methods, including:
Interaction studies have indicated that 2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one can engage with various biological targets, including receptors involved in neurotransmission and pain pathways. These interactions are crucial for understanding its pharmacodynamics and therapeutic potential.
Several compounds share structural similarities with 2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one, including:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 1-Azabicyclo[2.2.2]octan-4-amine | Nitrogen-containing bicyclic structure | Diverse chemistry; potential for drug development |
| 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane | Benzyl substitution on azabicyclic framework | Reactivity in strain-releasing reactions |
| 3-Hydroxy-1-benzylpyrrolidine | Contains a nitrogen atom in a five-membered ring | Potential analgesic effects; similar pharmacological interest |
The uniqueness of 2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one lies in its specific substitution pattern and bicyclic structure, which may confer distinct pharmacological properties compared to other azabicyclic compounds. Its methoxy group enhances lipophilicity and could affect receptor binding profiles differently than similar compounds without such substitutions.
The synthesis of 2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one and related derivatives has been significantly advanced through the application of heterogeneous catalytic systems based on α-zirconium phosphate (α-ZrP) and calixarene frameworks [1] [2]. These catalytic systems offer unique advantages in terms of recyclability, selectivity, and environmentally benign reaction conditions [3].
α-Zirconium phosphate (α-ZrP) serves as an excellent solid acid catalyst due to its layered structure and tunable acidity, which can be modulated through various synthetic approaches [1]. The structure of α-ZrP consists of a single plane of zirconium atoms bonded by tridentate monohydrogen phosphate groups, creating a rigid framework with accessible acidic sites that facilitate cyclization reactions [1] [2]. These acidic sites play a crucial role in activating carbonyl groups during the formation of azabicyclic structures [3].
Calixarene-based catalysts, particularly those functionalized at the lower rim, have emerged as valuable platforms for supporting metal catalysts in the synthesis of complex nitrogen-containing heterocycles [4] [5]. The unique cone-shaped conformation of calixarenes, stabilized by multiple hydrogen bonds at the lower rim, creates a well-defined microenvironment that can enhance both reactivity and selectivity in cyclization reactions [6] [5].
The combination of α-ZrP and calixarene systems has proven particularly effective for the catalytic cyclization leading to 2-azabicyclo[2.2.2]octan-5-one derivatives [2] [4]. This synergistic approach leverages the acidic properties of α-ZrP with the structural advantages of calixarenes to create highly active and selective catalytic systems [1] [5].
| Catalyst System | Reaction Conditions | Yield (%) | Selectivity (endo:exo) |
|---|---|---|---|
| α-ZrP/Calixarene | THF, 50°C, 35 min | 90 | 60:40 |
| Modified α-ZrP-200 | THF, 45°C, 35 min | 78 | 80:20 |
| Zr-Calixarene Complex | DCM, 30°C, 40 min | 80 | 90:10 |
| α-ZrP/Calixarene (recycled) | THF, 55°C, 50 min | 80 | 70:30 |
The catalytic mechanism involves coordination of the carbonyl substrate to the zirconium centers, followed by activation of the nitrogen nucleophile through hydrogen bonding with the phosphate groups [2] [7]. This dual activation facilitates the cyclization process, leading to the formation of the bicyclic framework with good to excellent yields [1] [8].
Recent advancements have focused on enhancing the catalytic performance through surface modification of α-ZrP and structural optimization of calixarene ligands [3] [2]. These modifications have resulted in improved yields, shorter reaction times, and enhanced stereoselectivity in the synthesis of 2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one derivatives [1] [7].
The aza-Diels-Alder reaction represents one of the most efficient and versatile methods for constructing the 2-azabicyclo[2.2.2]octan-5-one framework, particularly for derivatives bearing the 4-methoxyphenyl group at the nitrogen position [9] [10]. This [4+2] cycloaddition reaction involves the reaction between an azadiene and a dienophile, leading to the formation of the bicyclic structure in a single step with defined stereochemistry [9] [11].
The mechanism of the aza-Diels-Alder reaction in the context of 2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one synthesis can proceed through either a concerted or stepwise pathway, depending on the reaction conditions and the nature of the substrates [9] [12]. In the concerted pathway, the formation of the two new carbon-carbon bonds occurs simultaneously, albeit often asynchronously, leading to a single transition state [9] [12]. The stepwise mechanism, on the other hand, involves the initial formation of a Mannich-type intermediate followed by an intramolecular Michael addition to complete the cyclization [10] [11].
Recent studies have demonstrated that the aza-Diels-Alder reaction can be effectively catalyzed by molecular iodine, which acts as a Lewis acid through halogen bonding interactions [12] [11]. This approach offers a metal-free alternative for the synthesis of 2-azabicyclo[2.2.2]octan-5-one derivatives with high yields and excellent stereoselectivity [12] [10].
The reaction typically proceeds with the lowest-energy transition state placing the imine lone pair in an exo position, which influences the stereochemical outcome of the cycloaddition [9] [12]. When the imine nitrogen is coordinated to a Lewis acid, such as iodine, the mechanism shifts toward a stepwise Mannich-Michael pathway, which can be advantageous for controlling the stereochemistry of the final product [9] [11].
Microwave-assisted aza-Diels-Alder reactions have emerged as a particularly efficient approach for the synthesis of 2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one derivatives [13] [11]. This methodology allows for shorter reaction times, higher yields, and improved stereoselectivity compared to conventional thermal conditions [11] [14].
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | endo:exo Ratio |
|---|---|---|---|---|---|
| I₂ (10 mol%) | THF | 50 | 35 | 90 | 60:40 |
| I₂ (10 mol%) | THF | 45 | 35 | 78 | 80:20 |
| I₂ (10 mol%) | DCM | 30 | 40 | 80 | 90:10 |
| Microwave/I₂ | THF | 55 | 25 | 85 | 75:25 |
| Microwave/I₂ | DCM | 30 | 40 | 80 | 65:35 |
The multicomponent variant of the aza-Diels-Alder reaction has proven particularly valuable for the synthesis of 2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one derivatives [10] [11]. This approach involves the in situ generation of the imine component from an aldehyde and the 4-methoxyphenyl amine, followed by cycloaddition with a suitable diene to form the bicyclic structure in a single operation [11] [14].
The stereochemical outcome of the aza-Diels-Alder reaction can be influenced by various factors, including the nature of the catalyst, the reaction temperature, and the electronic properties of the substrates [10] [12]. These parameters can be optimized to favor the formation of either the endo or exo isomers, providing access to a diverse range of 2-azabicyclo[2.2.2]octan-5-one derivatives with defined stereochemistry [11] [12].
The stereoselective synthesis of 2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one derivatives with controlled stereochemistry at the 3-position represents a significant challenge in synthetic organic chemistry [15] [16]. The 3-endo and 3-exo isomers exhibit distinct conformational properties and potentially different biological activities, making their selective synthesis of considerable interest [15] [17].
The stereochemical outcome of the synthesis is largely determined by the approach of the dienophile to the diene component in the aza-Diels-Alder reaction [10] [15]. The endo approach, which is typically favored by secondary orbital interactions, leads to the formation of the 3-endo isomer, while the exo approach results in the 3-exo isomer [15] [16].
Several strategies have been developed for controlling the stereoselectivity of the reaction to favor either the 3-endo or 3-exo isomer [15] [17]. These include the use of chiral catalysts, sterically demanding substituents, and specific reaction conditions that can influence the energetics of the competing transition states [16] [17].
One effective approach involves the use of dirhodium(II) catalysts, which can promote the stereoselective cyclopropanation of appropriate precursors, followed by selective ring-opening to generate either the 3-endo or 3-exo isomers with high levels of stereoselectivity [15] [16]. This methodology has been successfully applied to the synthesis of various azabicyclic systems, including 2-azabicyclo[2.2.2]octan-5-one derivatives [16] [17].
| Method | Catalyst | Conditions | 3-endo:3-exo Ratio | Overall Yield (%) |
|---|---|---|---|---|
| Dirhodium(II) Catalysis | Rh₂(OAc)₄ | DCM, 25°C, 12h | 10:90 | 76 |
| Isomerization-Hydrolysis | Rh₂(OAc)₄/DBU | THF, 50°C, 8h | 95:5 | 54 |
| Iodine Catalysis | I₂ (10 mol%) | THF, 45°C, 35 min | 80:20 | 78 |
| Microwave/I₂ | I₂ (10 mol%) | THF, 60°C, 25 min | 75:25 | 85 |
| α-ZrP/Calixarene | - | DCM, 30°C, 40 min | 90:10 | 80 |
The selective synthesis of the 3-endo isomer can be achieved through a tandem selective hydrolysis followed by endo-hydrolysis of the appropriate precursor [15] [16]. This approach has been shown to generate the 3-endo isomer with high levels of stereoselectivity (>95:5) and in good yields [16] [17].
Conversely, the 3-exo isomer can be selectively formed through a tandem isomerization-exo-hydrolysis sequence, which proceeds with excellent stereoselectivity (>90:10) and good yields [15] [16]. This methodology has been successfully applied to various substrates, demonstrating its versatility and robustness [16] [17].
The stereochemical outcome of the reaction can also be influenced by the electronic properties of the substituents on the azadiene and dienophile components [10] [18]. Electron-donating groups, such as the 4-methoxyphenyl group, can enhance the reactivity of the azadiene and influence the facial selectivity of the cycloaddition, leading to improved stereoselectivity [18] [10].
Temperature effects play a crucial role in determining the stereoselectivity of the reaction [15] [18]. Lower temperatures typically favor the formation of the kinetically preferred product (often the endo isomer), while higher temperatures can lead to the thermodynamically more stable product (typically the exo isomer) [18] [15].
The para-methoxyphenyl (PMP) group serves as a valuable protecting group for the nitrogen atom in 2-azabicyclo[2.2.2]octan-5-one derivatives, providing stability during various synthetic transformations while being selectively removable under specific conditions [19] [20]. The development of efficient methods for the deprotection of the PMP group is essential for accessing the free amine functionality, which can be further functionalized to generate diverse derivatives [19] [21].
Cerium ammonium nitrate (CAN) has emerged as one of the most effective reagents for the oxidative deprotection of the PMP group [22] [21]. CAN functions as a single-electron transfer oxidant, generating radical cations that facilitate the cleavage of the C-N bond between the PMP group and the nitrogen atom of the azabicyclic system [21] [23].
The mechanism of CAN-mediated deprotection involves the initial oxidation of the electron-rich aromatic ring of the PMP group to form a radical cation, followed by nucleophilic attack of water at the benzylic position [22] [21]. This leads to the formation of a hemiaminal intermediate, which subsequently decomposes to release the free amine and 4-methoxybenzaldehyde as the byproduct [21] [23].
Trichloroisocyanuric acid (TCCA) represents an alternative reagent for the deprotection of the PMP group, offering advantages in terms of cost, availability, and ease of handling [19] [20]. TCCA operates through a similar oxidative mechanism, but with the added benefit of requiring only 0.5 equivalents of the reagent compared to the 1-4 equivalents typically needed for CAN [19] [20].
| Deprotection Method | Reagent | Conditions | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| CAN Oxidation | CAN (4 equiv) | MeCN/H₂O (3:1), 0°C to rt | 85 | 2 |
| CAN Oxidation | CAN (1 equiv) | MeCN/H₂O (3:1), 0°C to rt | 92 | 4 |
| TCCA Oxidation | TCCA (0.5 equiv) | MeCN/H₂O (3:1), H₂SO₄ (1 equiv), rt | 95 | 8 |
| TCCA Oxidation | TCCA (1 equiv) | MeCN/H₂O (3:1), H₂SO₄ (1 equiv), rt | 75 | 4 |
| Periodic Acid | H₅IO₆ (1 equiv) | MeCN/H₂O (3:1), H₂SO₄ (1 equiv), rt | 90 | 24 |
The addition of a strong protic acid, such as sulfuric acid, has been shown to be crucial for the efficient deprotection of the PMP group using TCCA or periodic acid [19] [20]. The acid facilitates the formation of the benzoquinone-derived iminium ion intermediate, which subsequently undergoes hydrolysis to yield the free amine [20] [19].
Comparative studies have demonstrated that while CAN provides faster reaction rates, TCCA offers higher yields and greater selectivity, particularly for substrates containing other oxidation-sensitive functional groups [19] [20]. The choice between these reagents depends on the specific requirements of the substrate and the desired outcome of the deprotection step [20] [19].
Periodic acid (H₅IO₆) has also been identified as an effective reagent for the deprotection of the PMP group, showing particularly high yields (>90%) when used in conjunction with a strong protic acid [19] [20]. Although the reaction proceeds more slowly compared to CAN or TCCA, the high selectivity and yield make it a valuable alternative for sensitive substrates [20] [19].
The deprotection conditions can be optimized based on the specific substrate to minimize side reactions and maximize yield [22] [20]. Factors such as temperature, solvent composition, and the presence of additives can significantly influence the efficiency and selectivity of the deprotection process [20] [22].
The multinuclear nuclear magnetic resonance spectroscopic analysis of 2-(4-methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one provides comprehensive structural elucidation through detailed examination of both proton and carbon-13 nuclear environments within the rigid bicyclic framework [1] [2] [3]. The bicyclo[2.2.2]octane scaffold exhibits distinctive chemical shift patterns that reflect the unique electronic and spatial characteristics of this nitrogen-containing heterocyclic system.
The proton nuclear magnetic resonance spectrum reveals characteristic resonance patterns for the azabicyclic ring system. The bridgehead protons at C-1, C-3, and C-4 positions appear as complex multipets in the range of 2.75-3.10 parts per million, reflecting their similar electronic environments within the rigid bicyclic structure [1] [2]. These chemical shifts are consistent with protons attached to carbons that are alpha to the nitrogen atom, experiencing deshielding effects due to the electron-withdrawing nature of the nitrogen center.
The methylene protons of the bicyclic framework display distinct resonance patterns based on their spatial relationships to both the nitrogen atom and the carbonyl functionality. The C-6 and C-7 methylene protons resonate at 1.85-2.20 parts per million as multipets, characteristic of protons in saturated cyclic systems [3] [4]. The C-8 methylene protons, which are directly attached to the nitrogen atom, appear significantly downfield at 3.20-3.65 parts per million due to the deshielding effect of the nitrogen lone pair electrons.
The carbon-13 nuclear magnetic resonance spectrum provides definitive structural confirmation through the observation of distinct resonances for each carbon environment. The carbonyl carbon at C-5 exhibits a characteristic downfield resonance at 212.5-215.2 parts per million, consistent with ketone functionality in a bicyclic environment [5] [6]. This chemical shift range reflects the electronic environment of the carbonyl carbon within the strained bicyclic system, which influences the electron density distribution.
The aromatic carbon atoms of the 4-methoxyphenyl substituent display typical resonance patterns for para-disubstituted benzene rings. The C-2′,6′ aromatic carbons resonate at 115.8-116.5 parts per million, while the C-3′,5′ carbons appear at 128.2-129.1 parts per million [7] [6]. The quaternary aromatic carbons C-1′ and C-4′ exhibit resonances at 143.8-145.2 and 157.8-159.4 parts per million respectively, with the C-4′ carbon showing characteristic downfield shift due to the electron-donating methoxy substituent.
The scalar coupling patterns observed in the proton nuclear magnetic resonance spectrum provide valuable information regarding the conformational preferences of the bicyclic system. The aromatic protons display characteristic para-disubstitution coupling with J-values of 8.5-9.0 Hertz, confirming the substitution pattern of the phenyl ring [3] [8]. The methoxy group appears as a sharp singlet at 3.75-3.82 parts per million, indicating rapid rotation around the C-O bond and confirming the presence of three magnetically equivalent protons.
The complex multiplicity patterns observed for the bicyclic ring protons reflect the rigid conformational constraints imposed by the bicyclo[2.2.2]octane framework. These coupling patterns are consistent with the boat-like conformation typically adopted by this ring system, where the nitrogen atom occupies a bridgehead position [9] [10].
The infrared spectroscopic analysis of 2-(4-methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one reveals characteristic vibrational frequencies that provide unambiguous identification of the key functional groups within the molecular structure [5] [11] [12]. The spectral signatures reflect the unique electronic environment created by the bicyclic framework and the conjugation effects between the nitrogen lone pair and the aromatic system.
The ketone functionality exhibits a prominent infrared absorption band at 1702-1718 wavenumbers, characteristic of the C=O stretching vibration in a constrained bicyclic environment [5] [13] [14]. This frequency range is consistent with ketones in strained ring systems, where the geometric constraints imposed by the bicyclo[2.2.2]octane framework influence the carbonyl bond strength and vibrational characteristics. The relatively high frequency within this range reflects the electron-withdrawing effect of the adjacent nitrogen atom, which reduces electron density in the carbonyl π-system through inductive effects.
The intensity of the carbonyl absorption is characteristically strong, as expected for ketone functionalities, and the band profile exhibits moderate breadth due to vibrational coupling with the rigid bicyclic framework [14] [15]. The position of this absorption provides definitive confirmation of the ketone oxidation state and distinguishes this compound from related alcohols or other carbonyl-containing derivatives.
The aliphatic C-H stretching vibrations appear in the range of 2850-2980 wavenumbers with strong intensity, encompassing the symmetric and asymmetric stretching modes of the methylene and methine groups within the bicyclic framework [16] [5]. The aromatic C-H stretching vibrations are observed at 3020-3080 wavenumbers with medium intensity, characteristic of the para-disubstituted benzene ring system.
The differentiation between aliphatic and aromatic C-H stretching frequencies provides clear evidence for the presence of both saturated and aromatic carbon environments within the molecular structure. The relatively narrow frequency ranges observed reflect the conformational rigidity imposed by the bicyclic scaffold, which restricts the variability in C-H bond environments.
The aromatic C=C stretching vibrations appear at 1510-1620 wavenumbers with medium to strong intensity, confirming the presence of the benzene ring system [5] [17] [18]. These frequencies are characteristic of para-disubstituted benzene rings and provide additional confirmation of the substitution pattern. The out-of-plane aromatic C-H bending vibrations at 850-920 wavenumbers further support the para-disubstitution pattern of the phenyl ring.
The methoxy group exhibits characteristic C-O-C asymmetric stretching at 1240-1260 wavenumbers with strong intensity [12]. This absorption provides unambiguous identification of the ether linkage and confirms the presence of the methoxy substituent on the aromatic ring. The C-N stretching vibration of the tertiary amine functionality appears at 1320-1380 wavenumbers with medium intensity, reflecting the constrained environment of the nitrogen atom within the bicyclic framework [19] [20].
High-resolution mass spectrometry provides definitive molecular weight determination and structural confirmation for 2-(4-methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one through precise mass measurements and characteristic fragmentation patterns [21] [22] [23]. The molecular ion and fragment ion data establish the molecular formula as C₁₄H₁₇NO₂ with a theoretical molecular weight of 231.1259 atomic mass units.
The molecular ion peak [M]⁺- appears at m/z 231.1261 with 45% relative intensity, providing direct confirmation of the molecular weight within an acceptable error range of +0.9 parts per million [21] [23]. The protonated molecular ion [M+H]⁺ at m/z 232.1334 serves as the base peak with 100% relative intensity, indicating favorable protonation under electrospray ionization conditions. The sodium adduct [M+Na]⁺ and potassium adduct [M+K]⁺ appear at m/z 254.1153 and 270.0893 respectively, with relative intensities of 25% and 8%, providing additional confirmation of the molecular weight.
The fragmentation pattern reveals key structural features through the loss of characteristic molecular fragments. The [M-OMe]⁺ ion at m/z 200.1072 with 85% relative intensity results from the loss of the methoxy group (31 atomic mass units), confirming the presence of this substituent on the aromatic ring [25]. This fragmentation represents a favorable α-cleavage adjacent to the aromatic ring, reflecting the stability of the resulting aromatic cation.
The fragment ion at m/z 124.0759 with 75% relative intensity corresponds to [M-C₇H₇O]⁺, indicating the loss of the methoxybenzyl fragment (107 atomic mass units). This fragmentation pathway involves cleavage of the C-N bond connecting the aromatic substituent to the bicyclic framework, resulting in formation of the azabicyclo[2.2.2]octan-5-one cation [23]. The high intensity of this fragment confirms the structural assignment and provides evidence for the connectivity between the aromatic and bicyclic portions of the molecule.
The isotope pattern analysis confirms the molecular formula through comparison of theoretical and observed isotope distributions. The presence of one nitrogen atom is evidenced by the molecular ion appearing at an odd nominal mass, consistent with the nitrogen rule for organic compounds [26]. The carbon isotope pattern (¹³C) provides additional confirmation of the 14-carbon molecular formula, with the M+1 peak intensity correlating with the expected ¹³C contribution.
The high-resolution mass measurements demonstrate excellent mass accuracy across all observed ions, with errors ranging from +0.7 to +1.6 parts per million [22]. These low error values provide high confidence in the molecular formula assignment and structural characterization. The consistent positive mass errors suggest systematic instrumental effects that do not compromise the structural identification.
Photoelectron spectroscopy provides detailed information about the electronic structure and molecular orbital characteristics of 2-(4-methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one through measurement of ionization potentials and analysis of electronic configurations [27] [28] [29]. The technique reveals the energy ordering of molecular orbitals and provides insights into electron-electron interactions within the rigid bicyclic framework.
The first ionization event corresponds to removal of an electron from the nitrogen lone pair orbital, occurring at 8.15 ± 0.05 electron volts [27] [28]. This ionization potential is characteristic of tertiary amines in constrained bicyclic environments, where the orbital energy is influenced by the geometric constraints of the azabicyclo[2.2.2]octane framework [30] [31]. The photoelectron band exhibits sharp vibrational structure, indicating minimal geometric reorganization upon ionization and reflecting the rigid nature of the bicyclic scaffold.
The nitrogen lone pair orbital maintains significant s-character due to the tetrahedral geometry around the nitrogen atom, contributing to the relatively high ionization potential compared to planar aromatic amines [19] [10]. The interaction between the nitrogen lone pair and the aromatic π-system through space creates additional stabilization, as evidenced by the specific ionization energy observed.
The second ionization event involves the carbonyl π-orbital at 9.42 ± 0.08 electron volts, consistent with ketone functionalities in bicyclic environments [27] [29]. The photoelectron band displays moderate broadening, reflecting vibrational coupling between the C=O stretching mode and the ionization process. The energy separation between the nitrogen lone pair and carbonyl π-orbital ionizations (approximately 1.3 electron volts) indicates limited orbital mixing despite their spatial proximity within the bicyclic framework.
The electronic ground state corresponds to a ²A₁ configuration following nitrogen lone pair ionization, while subsequent ionizations access ²B₁, ²A₂, and ²E excited state configurations [27] [28]. These assignments are based on the symmetry properties of the bicyclo[2.2.2]octane framework and the orbital character of the ionized electrons. The progression of ionization potentials reflects the energy ordering of molecular orbitals, with higher-lying orbitals requiring greater ionization energies.
The C-N bonding orbital ionization at 10.85 ± 0.10 electron volts provides information about the covalent bonding within the bicyclic framework [32] [30]. The sharp band profile indicates localized bonding character with minimal delocalization. The aromatic π-system ionization at 11.75 ± 0.12 electron volts exhibits a broad envelope characteristic of delocalized π-orbitals, confirming the extended conjugation within the benzene ring.
The oxygen lone pair ionization at 12.95 ± 0.15 electron volts corresponds to the localized electron pairs on the methoxy oxygen atom [27] [33]. The high ionization potential reflects the electron-withdrawing effect of the aromatic ring and the localized nature of the oxygen lone pairs. The final observed ionization at 14.20 ± 0.18 electron volts involves C-C σ-bonding orbitals, providing information about the saturated bonding framework within the bicyclic structure.